molecular formula C11H6BrClN2 B2857012 7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1523458-27-6

7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine

Cat. No. B2857012
CAS RN: 1523458-27-6
M. Wt: 281.54
InChI Key: YREIOOVKFSVXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” is a chemical compound with the molecular formula C11H6BrClN2. It has an average mass of 281.536 Da and a monoisotopic mass of 279.940277 Da .


Synthesis Analysis

The synthesis of pyridazine heterocycles, such as “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” is characterized by the presence of a pyridazine ring fused with an indene ring . The pyridazine ring contains two nitrogen atoms at positions 1 and 2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” include a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Pyridazine derivatives have been synthesized and characterized, revealing their considerable biological properties, such as anti-tumor and anti-inflammatory activities. These compounds are synthesized through methods involving NMR, IR, and mass spectral studies, with structures confirmed by X-ray diffraction. Density functional theory (DFT) calculations complement these findings, offering insights into the compounds' molecular properties, including HOMO-LUMO energy levels and quantum chemical parameters. Such studies underscore the significance of pyridazine derivatives in developing novel pharmaceuticals with potential therapeutic applications (Sallam et al., 2021).

Agrochemical Applications

The research extends to agrochemical uses, where pyridazine derivatives exhibit functions as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Specific studies have synthesized novel pyridazine compounds, demonstrating herbicidal activities and potential for crop protection. This research highlights the adaptability of pyridazine derivatives in addressing diverse agricultural challenges, providing a foundation for developing new agrochemical agents with enhanced efficacy and specificity (Xu et al., 2008).

Molecular Interaction and Stability Analysis

Further investigations into pyridazine derivatives include studies on their molecular interactions and stability, employing techniques like Hirshfeld surface analysis and energy framework construction. These studies offer detailed insights into the intermolecular hydrogen bonds and dominant interaction energies influencing molecular packing strength. Such analyses are crucial for understanding the physicochemical properties of heterocyclic compounds, facilitating their application in designing drugs with optimal bioavailability and stability (Sallam et al., 2021).

Future Directions

The future directions for the research and development of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” and similar compounds could involve further exploration of their pharmacological activities . Additionally, the development of novel synthesis methods could also be a potential area of future research .

properties

IUPAC Name

7-bromo-3-chloro-5H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c12-8-1-2-9-6(4-8)3-7-5-10(13)14-15-11(7)9/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREIOOVKFSVXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN=C2C3=C1C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.